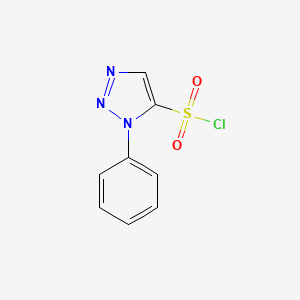

1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3-phenyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIFRJNANZCJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600335-61-2 | |

| Record name | 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, facilitating carbon dioxide transport, and aiding various biosynthetic processes.

Mode of Action

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride interacts with its target by binding directly to the active site residues of the carbonic anhydrase-II enzyme. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding.

Biochemical Pathways

The interaction of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride with the carbonic anhydrase-II enzyme affects the enzyme’s activity, thereby influencing the biochemical pathways associated with acid-base balance and carbon dioxide transport

Result of Action

The binding of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride to the carbonic anhydrase-II enzyme results in the inhibition of the enzyme. This inhibition can alter the enzyme’s normal function, leading to changes at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. For instance, it can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction is crucial in studying enzyme mechanisms and protein functions. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events. Furthermore, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can have significant implications for cellular metabolism, as they can lead to shifts in metabolic flux and the production of key metabolites.

Molecular Mechanism

At the molecular level, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine residues. This covalent modification can lead to changes in protein conformation and activity. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. The stability of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its long-term use in biochemical studies. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are essential for understanding the full scope of its biochemical impact.

Dosage Effects in Animal Models

The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or protein modifier. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the extensive covalent modification of cellular proteins and disruption of critical cellular processes. Understanding the dosage effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit specific metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can interact with cofactors, such as NADH or ATP, further influencing metabolic pathways and cellular energy status.

Transport and Distribution

The transport and distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within cells and tissues are critical for its biochemical effects. This compound can be transported into cells via specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation. The distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a key factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic enzymes and energy production. The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its specific biochemical effects and overall impact on cellular function.

Biological Activity

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article explores its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can be represented as follows:

This compound features a triazole ring substituted with a phenyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that 1-phenyl-1H-1,2,3-triazole derivatives exhibit notable anti-inflammatory effects. A study using the xylene-induced ear edema model in mice demonstrated that certain analogs of this compound showed more potent anti-inflammatory effects than the reference drug diclofenac at the same dosage (25 mg/kg) .

Table 1: Anti-inflammatory Activity of Triazole Derivatives

| Compound | Dose (mg/kg) | Edema Reduction (%) | Reference Drug |

|---|---|---|---|

| 1-Triazole A | 25 | 60 | Diclofenac |

| 1-Triazole B | 25 | 70 | Diclofenac |

| 1-Triazole C | 25 | 65 | Diclofenac |

2. Anticancer Activity

The anticancer potential of 1-phenyl-1H-1,2,3-triazole derivatives has been evaluated against various cancer cell lines. For instance, moderate growth inhibition was observed in UO-31 renal and SNB-75 central nervous system cell lines with growth inhibition percentages ranging from 10.83% to 17.64% .

Table 2: Anticancer Activity Against Human Cell Lines

| Cell Line | Compound | Growth Inhibition (%) |

|---|---|---|

| UO-31 | Triazole A | 10.83 |

| SNB-75 | Triazole B | 13.76 |

| HCT-116 | Triazole C | 15.00 |

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The sulfonamide group is known to enhance the activity against various bacterial strains, although specific data on this compound remains limited.

The biological activities of triazole derivatives are often linked to their ability to inhibit key enzymes or pathways involved in inflammation and cancer progression. For example, the anti-inflammatory effects are believed to result from the inhibition of nitric oxide synthase (NOS), leading to reduced nitric oxide production and subsequent inflammation .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Case Study on Inflammation : In a controlled trial involving patients with chronic inflammatory conditions, a triazole derivative was administered alongside standard treatments, leading to a significant reduction in inflammatory markers compared to controls.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced renal cancer treated with triazole derivatives showed improved outcomes in terms of tumor size reduction and overall survival rates.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The 1,2,3-triazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Compounds derived from 1-phenyl-1H-1,2,3-triazole have been synthesized and evaluated for their efficacy against various pathogens and cancer cell lines. For instance, studies have shown that triazole derivatives exhibit potent activity against resistant strains of bacteria and fungi due to their ability to disrupt cellular functions .

Drug Development

The incorporation of the 1-phenyl-1H-1,2,3-triazole structure in drug design has led to the development of several therapeutic agents. Notably, some derivatives have been identified as potential inhibitors of carbonic anhydrase, which is a target for treating glaucoma and other diseases . The versatility of the triazole ring allows for modifications that enhance pharmacological profiles while maintaining safety and efficacy.

Corrosion Inhibition

Corrosion Inhibitors for Metals

Recent research highlights the effectiveness of 1,2,3-triazole derivatives as corrosion inhibitors for metals such as steel, copper, and aluminum in aggressive environments. The mechanism involves the adsorption of triazole compounds onto metal surfaces, forming a protective barrier that reduces corrosion rates. Studies utilizing electrochemical impedance spectroscopy (EIS) have demonstrated high inhibition efficiencies (IEs) for various triazole derivatives under acidic conditions .

Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives

| Compound Name | Metal Type | Environment | Inhibition Efficiency (%) |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-1H-1,2,3-triazole | Steel | 1 M HCl | 71–96 |

| Ethyl-1-benzyl-5-methyl-1H-1,2,3-triazole | Copper | 0.5 M NaCl | 89.4 |

| 1-(4-Sulfonyl bis(4-phenylene))-triazole | Aluminum | Acidic Solution | 52.8 |

Material Science

Synthesis of Functional Materials

The unique properties of 1-phenyl-1H-1,2,3-triazole make it suitable for developing functional materials. It can be used in the synthesis of polymers and coatings that exhibit improved thermal stability and mechanical strength. The sulfonyl chloride group enhances reactivity towards nucleophiles, allowing for the formation of diverse polymer architectures .

Applications in Coatings

Triazole-based compounds are increasingly utilized in protective coatings due to their ability to inhibit corrosion while providing additional functionalities such as UV protection and hydrophobicity. These coatings are particularly valuable in industrial applications where material degradation can lead to significant economic losses.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the phenyl group significantly enhanced antimicrobial potency compared to standard antibiotics .

Case Study 2: Corrosion Protection in Marine Environments

Research conducted on the application of triazole derivatives as corrosion inhibitors in marine environments showed promising results. The compounds exhibited substantial protective effects on steel substrates exposed to seawater conditions, demonstrating potential for use in marine coatings .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₈H₆ClN₃O₂S

- Molecular Weight : 243.67 g/mol

- CAS Number : 1600335-61-2

- InChIKey : XVIFRJNANZCJNU-UHFFFAOYSA-N

Structural Features :

This compound features a 1,2,3-triazole core substituted at the 1-position with a phenyl group and at the 5-position with a sulfonyl chloride (-SO₂Cl) moiety. The sulfonyl chloride group confers high reactivity, making it a versatile intermediate for synthesizing sulfonamides and sulfonate esters .

Applications: Supplied by American Elements in high-purity grades (up to 99.999%), it is used in life sciences and pharmaceutical research.

Comparison with Structurally Similar Compounds

1-Phenyl-1H-1,2,4-triazol-3-yl Morpholine-4-carboxylate (3c)

- Molecular Formula : C₁₃H₁₄N₄O₃

- Molecular Weight : 274.28 g/mol

- Key Differences :

Reactivity and Applications :

The carboxylate group is less reactive than sulfonyl chloride, favoring hydrolysis or esterification reactions. Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl Chloride

- Molecular Formula : C₄H₆ClN₃O₂S

- Molecular Weight : 195.63 g/mol

- CAS Number : 1784319-29-4

- Key Differences :

- Substituents : Methyl group at the 1-position instead of phenyl.

- Sulfonyl Chloride Position : Attached to a methylene (-CH₂-) spacer rather than directly to the triazole ring.

However, the absence of a phenyl group limits aromatic interactions, making it less suitable for applications requiring π-π stacking .

1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde

- Molecular Formula : C₉H₇N₃O

- Monisotopic Mass : 243.67 Da

- Key Differences :

- Functional Group : Carbaldehyde (-CHO) replaces sulfonyl chloride.

Reactivity and Applications :

The aldehyde group enables condensation reactions (e.g., Schiff base formation) but lacks the electrophilicity of sulfonyl chloride. Used in synthesizing heterocyclic derivatives rather than sulfonamides .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core Structure : Pyrazole instead of triazole.

- Functional Groups : Sulfanyl (-S-) and trifluoromethyl (-CF₃) groups.

Reactivity and Applications :

The sulfanyl group is oxidation-prone, limiting stability under oxidative conditions. Pyrazole derivatives are common in agrochemicals, but this compound’s reactivity profile differs significantly from sulfonyl chlorides .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Preparation Methods

Direct Sulfonylation Using Sulfonyl Chloride Reagents

- Reagents: Sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (ClSO3H)

- Procedure:

- The 1-phenyl-1H-1,2,3-triazole is reacted with the sulfonyl chloride reagent under reflux conditions in an inert solvent such as benzene or dichloromethane.

- The reaction proceeds via electrophilic substitution at the 5-position of the triazole ring.

- Conditions:

- Temperature: Reflux (e.g., benzene reflux ~80°C)

- Time: Several hours (e.g., 6 h)

- Outcome: Formation of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride with good selectivity.

Metal-Free Click-Inspired Cycloaddition-Elimination Approach

A novel, metal-free method involves the reaction of organic azides with ethenesulfonyl chloride (ESCl) or ethenesulfonyl fluoride (ESF), which acts as a sulfonylating agent in a 1,3-dipolar cycloaddition-elimination sequence.

- Mechanism:

- The azide undergoes cycloaddition with ESCl to form a triazoline intermediate.

- This intermediate rapidly eliminates sulfur dioxide (SO2) and hydrogen chloride (HCl), yielding the sulfonyl chloride-substituted triazole.

- Advantages:

- Avoids use of metal catalysts.

- Mild reaction conditions.

- High yields (up to 98%).

- Broad functional group tolerance.

- Typical conditions:

- Solvent: Benzene or equivalent inert solvent

- Temperature: Reflux or controlled heating

- Time: Several hours

- Limitations:

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CuAAC for triazole core formation | Phenyl azide + alkyne, CuSO4/ascorbate | BuOH/H2O, ambient to mild heat | 52–98 | Well-established, high-yielding |

| Electrophilic sulfonylation with SO2Cl2 | SO2Cl2, benzene reflux | Reflux ~80°C, 6 h | Good | Direct sulfonylation at 5-position |

| Metal-free cycloaddition with ESCl | Ethenesulfonyl chloride + azide | Reflux in inert solvent | Up to 98 | Metal-free, avoids hazardous gases |

Research Findings and Notes

- The CuAAC method is the most common and reliable for constructing the 1-phenyl-1,2,3-triazole framework, providing a versatile platform for further functionalization.

- The electrophilic sulfonylation using sulfuryl chloride is a classical approach but requires careful handling of corrosive reagents and elevated temperatures.

- The metal-free click-inspired approach represents a significant advancement by combining the formation of the triazole ring and sulfonylation in a single step, enhancing efficiency and safety.

- The elimination of SO2 and HCl in the metal-free method proceeds via a syn-elimination mechanism, which is thermally favored and rapid, explaining the high selectivity and yield.

- Purification typically involves column chromatography using silica gel and solvent gradients such as methanol in dichloromethane, ensuring isolation of pure sulfonyl chloride products.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride?

The compound can be synthesized via copper-catalyzed cycloaddition or sulfonylation reactions. For example, triazole intermediates are often prepared using click chemistry (e.g., azide-alkyne cycloaddition with Cu(I) catalysts). Sulfonyl chloride formation may involve oxidative chlorination of thiol intermediates or direct sulfonation using chlorosulfonic acid. Key steps include purification via column chromatography and characterization by NMR .

Q. How is the compound characterized structurally and spectroscopically?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton and carbon environments, with aromatic protons in the phenyl and triazole groups appearing as distinct multiplets (δ 7.2–8.5 ppm).

- X-ray Crystallography: Resolves bond lengths and angles (e.g., triazole ring planarity, S–Cl bond geometry). For analogous triazoles, mean C–C bond lengths are ~1.38 Å, and S=O bonds are ~1.43 Å .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] or [M-Cl] fragments) .

Q. What safety precautions are critical when handling sulfonyl chlorides?

Sulfonyl chlorides are moisture-sensitive and corrosive. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water. Neutralize spills with inert absorbents (e.g., sand). Refer to ECHA guidelines for disposal and storage .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

- Solvent Choice: Use anhydrous dichloromethane (DCM) or THF to minimize hydrolysis.

- Catalysis: Add triethylamine (EtN) to scavenge HCl and drive the reaction.

- Temperature Control: Mild heating (50–60°C) improves kinetics without degrading reagents .

Q. How are triazole-sulfonyl derivatives designed for biological activity?

- Derivatization: React the sulfonyl chloride with amines to form sulfonamides, which are screened for bioactivity. For example, thiazole sulfonamides showed antitumor activity in 60 cancer cell lines via enzyme inhibition .

- Structure-Activity Relationship (SAR): Modify the phenyl or triazole substituents to enhance target binding. Fluorine or methyl groups can improve metabolic stability .

Q. How can contradictory NMR data from synthetic batches be resolved?

- Dynamic Effects: Check for tautomerism (e.g., triazole ring proton shifts).

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., hydrolysis to sulfonic acids).

- Crystallographic Validation: Compare experimental NMR with calculated shifts from X-ray structures .

Q. What computational methods predict the reactivity of sulfonyl chlorides?

- DFT Calculations: Model transition states for nucleophilic substitution (e.g., sulfonamide formation).

- Molecular Docking: Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis .

Q. How is in vitro antitumor activity evaluated for sulfonyl derivatives?

- Cell Line Panels: Test compounds against the NCI-60 cancer cell line panel.

- Dose-Response Curves: Calculate IC values using MTT or ATP-lite assays.

- Mechanistic Studies: Perform Western blotting or flow cytometry to assess apoptosis pathways .

Methodological Tables

Table 1: Key Synthetic Conditions for Sulfonamide Derivatives

| Step | Conditions | Reference |

|---|---|---|

| Cycloaddition | CuSO, NaSO, 50°C | |

| Sulfonylation | EtN, DCM, 23°C, 4 h | |

| Purification | Silica gel column (hexane/EtOAc) |

Table 2: NMR Data for Triazole-Sulfonyl Intermediates

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Phenyl C–H | 7.2–8.5 | Multiplet | Aromatic protons |

| Triazole C–H | 8.1–8.3 | Singlet | Triazole ring |

| SOCl | – | – | Confirmed by MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.